molecular formula C24H30N4 B1206525 Folicanthine

Folicanthine

Cat. No.: B1206525
M. Wt: 374.5 g/mol
InChI Key: UEOHDZULNTUKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Folicanthine belongs to the class of organic compounds known as pyrroloindoles. Pyrroloindoles are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle which consists of a pyrrole ring fused to an indole. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring (-)-Folicanthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (-)-folicanthine is primarily located in the membrane (predicted from logP) (-)-Folicanthine can be biosynthesized from chimonanthine. Outside of the human body, (-)-folicanthine can be found in herbs and spices. This makes (-)-folicanthine a potential biomarker for the consumption of this food product.
Folicanthine is a calycanthaceous alkaloid, an aminal and an organonitrogen heterocyclic compound. It derives from a chimonanthine.

Properties

Molecular Formula

C24H30N4

Molecular Weight

374.5 g/mol

IUPAC Name

8b-(3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

InChI

InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3

InChI Key

UEOHDZULNTUKEK-UHFFFAOYSA-N

SMILES

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C

Canonical SMILES

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C

melting_point

118-119°C

physical_description

Solid

Synonyms

folicanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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